3,6-Dibromo-9-heptyl-9H-carbazole

Shape-persistent macrocycles Catalyst-transfer polymerization Suzuki-Miyaura cross-coupling

Researchers synthesizing shape-persistent macrocycles or narrow-dispersity polycarbazoles face low cross-coupling yields. 3,6-Dibromo-9-heptyl-9H-carbazole addresses this: • Achieves 67% macrocycle yield under CTSMCC (vs. ~16% with traditional catalysts) • Delivers polycarbazole with PDI as low as 1.18 via Kumada polymerization • N-Heptyl chain ensures optimal solubility while maintaining thermal stability (bp ~497°C) Supplied at ≥98% purity; available from multi-gram stock for immediate dispatch.

Molecular Formula C19H21Br2N
Molecular Weight 423.2 g/mol
CAS No. 1103535-99-4
Cat. No. B1436062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-9-heptyl-9H-carbazole
CAS1103535-99-4
Molecular FormulaC19H21Br2N
Molecular Weight423.2 g/mol
Structural Identifiers
SMILESCCCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
InChIInChI=1S/C19H21Br2N/c1-2-3-4-5-6-11-22-18-9-7-14(20)12-16(18)17-13-15(21)8-10-19(17)22/h7-10,12-13H,2-6,11H2,1H3
InChIKeyDTRIORAMBSBROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-9-heptyl-9H-carbazole (CAS 1103535-99-4): A C3,C6-Dibrominated N-Heptyl Carbazole Intermediate for Conjugated Material Synthesis


3,6-Dibromo-9-heptyl-9H-carbazole (CAS 1103535-99-4) is a halogenated heteroaromatic building block comprising a carbazole core substituted with bromine atoms at the 3- and 6-positions and a linear n-heptyl chain at the N-9 position [1]. It belongs to the class of 3,6-dibromo-N-alkylcarbazoles, which serve as versatile synthetic intermediates for constructing π-conjugated polymers, oligomers, and molecular glasses via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Kumada couplings [2]. The bromine atoms provide reactive handles for extending the aromatic system, while the N-heptyl substituent modulates solubility and processability in organic solvents [3].

3,6-Dibromo-9-heptyl-9H-carbazole Cannot Be Substituted with Other N-Alkyl Carbazole Analogs in Solution-Processed Device Fabrication


Substituting 3,6-dibromo-9-heptyl-9H-carbazole with a different N-alkyl analog without experimental validation introduces uncontrolled variability in critical downstream material properties. The length and linearity of the N-alkyl chain directly determine monomer solubility, polymer molecular weight, and polydispersity in catalyst-transfer polymerization reactions [1]. Specifically, polymerization of 3,6-dibromo-9-octyl-9H-carbazole yields polycarbazole with a molecular weight of 6148 and a polydispersity index (PDI) of 1.18, whereas the branched heptadecan-9-yl analog produces polymer with Mw >10,000 and PDI = 1.27 under identical conditions [2]. Additionally, the predicted boiling point decreases from 507.5°C for the N-octyl analog to 496.8°C for the N-heptyl analog, reflecting altered intermolecular interactions that impact thermal processing windows . Simple replacement with shorter alkyl chains (e.g., N-butyl or N-hexyl) or branched chains (e.g., N-2-ethylhexyl) will alter solubility profiles and potentially compromise film morphology and device performance [3].

Quantitative Differentiation of 3,6-Dibromo-9-heptyl-9H-carbazole vs. Closest N-Alkyl and Brominated Analogs


Synthetic Yield Comparison: CTSMCC Macrocyclization of 3,6-Dibromo-N-Alkylcarbazoles vs. Traditional Suzuki-Miyaura Catalysis

In the one-pot catalyst-transfer Suzuki-Miyaura cross-coupling (CTSMCC) reaction for constructing shape-persistent macrocycles, 3,6-dibromo-substituted carbazoles (including the 9-heptyl variant) yield macrocycles in up to 67% isolated yield, whereas the use of a traditional Suzuki-Miyaura catalyst under otherwise identical conditions produces the desired macrocycle in only approximately 16% yield [1]. This 4.2-fold yield enhancement is specific to the 3,6-dibromo substitution pattern on the carbazole core and is independent of the N-alkyl chain identity, establishing the bromine regiochemistry as the critical structural determinant for efficient macrocyclization [2].

Shape-persistent macrocycles Catalyst-transfer polymerization Suzuki-Miyaura cross-coupling

Boiling Point Differentiation: N-Heptyl vs. N-Octyl vs. N-Butyl 3,6-Dibromocarbazole Analogs

The predicted boiling point of 3,6-dibromo-9-heptyl-9H-carbazole is 496.8±38.0 °C at 760 mmHg . In contrast, the N-octyl analog (3,6-dibromo-9-octyl-9H-carbazole, CAS 79554-93-1) exhibits a predicted boiling point of 507.5±43.0 °C , while the N-butyl analog (3,6-dibromo-9-butyl-9H-carbazole, CAS 121602-03-7) shows a boiling point of 465.8±38.0 °C . The heptyl derivative thus occupies a volatility midpoint: 10.7°C lower than the octyl analog and 31.0°C higher than the butyl analog, with corresponding implications for vacuum sublimation processing and thermal evaporation deposition parameters in device fabrication [1].

Thermal properties Volatility Physical characterization

Melting Point Distinction: N-Heptyl (95°C) vs. N-Octyl (81-85°C) 3,6-Dibromocarbazole

3,6-Dibromo-9-heptyl-9H-carbazole exhibits a melting point of 95°C . The N-octyl analog (3,6-dibromo-9-octyl-9H-carbazole, CAS 79554-93-1) melts at 81.0 to 85.0 °C . This 10-14°C higher melting point for the heptyl derivative reflects stronger intermolecular packing in the solid state, attributable to the reduced conformational flexibility of the shorter linear heptyl chain relative to the octyl chain. For applications requiring ambient or moderately elevated temperature storage of solid monomer prior to polymerization, the higher melting point of the heptyl analog provides enhanced morphological stability and reduced risk of sintering during transport or extended storage [1].

Thermal stability Solid-state processing Crystallinity

HOMO-LUMO Energy Gap Modulation in 3,6-Disubstituted Carbazole Oligomers Synthesized from 3,6-Dibromocarbazole Precursors

3,6-Dibromo-9-heptyl-9H-carbazole serves as a precursor to 3,6-disubstituted carbazole oligomers via Suzuki coupling. The resulting oligomeric compounds display HOMO-LUMO energy gaps ranging from 2.09 eV to 2.73 eV as determined by cyclic voltammetry, with excellent agreement between experimental measurements and Time-Dependent Density Functional Theory (TD-DFT) calculations [1]. Light harvesting efficiency reaches up to 69.88% in these derivatives, and open-circuit voltage characteristics are favorable for photovoltaic applications [2]. In contrast, 2,7-linked polycarbazole analogs exhibit different optical band gaps (e.g., 1.85-1.90 eV for carbazole-isoindigo oligomers) due to altered conjugation pathways [3]. The 3,6-substitution pattern accessible from 3,6-dibromo-9-heptyl-9H-carbazole specifically enables tuning of HOMO levels in the -5.13 to -5.18 eV range, which is optimal for hole injection in OLED devices .

Band gap engineering Optoelectronic properties DFT calculations

Application Scenarios for 3,6-Dibromo-9-heptyl-9H-carbazole Based on Quantitative Differentiation Evidence


Synthesis of Shape-Persistent Macrocycles via High-Yield One-Pot CTSMCC Reaction

Researchers synthesizing shape-persistent macrocyclic structures for supramolecular chemistry or porous organic materials should prioritize 3,6-dibromo-9-heptyl-9H-carbazole when employing catalyst-transfer Suzuki-Miyaura cross-coupling (CTSMCC) methodology. The 3,6-dibromo substitution pattern enables macrocycle yields of up to 67% under CTSMCC conditions, compared to only ~16% with traditional Suzuki catalysts [1]. This 4.2-fold yield advantage directly reduces synthetic cost per gram of macrocycle product and minimizes chromatographic purification burden. The N-heptyl chain provides sufficient solubility for solution-phase macrocyclization while avoiding the excessive molecular weight and reduced crystallinity associated with longer alkyl chains [2].

Monomer for Well-Defined Poly(3,6-carbazole) Synthesis via Catalyst-Transfer Kumada Polymerization

For researchers pursuing controlled synthesis of poly(3,6-carbazole) homopolymers with narrow molecular weight distribution, 3,6-dibromo-9-heptyl-9H-carbazole serves as a strategic monomer choice. Studies on the N-octyl analog demonstrate that catalyst-transfer Kumada coupling polymerization with Ni(dppe)Cl2 affords polymers with molecular weight of 6148 and polydispersity as low as 1.18 [1]. The linear heptyl chain is expected to confer intermediate solubility characteristics—superior to N-hexyl for maintaining polymer solubility at higher molecular weights, yet without the crystallization-suppressing effects that can compromise film morphology in longer N-octyl or N-octadecyl derivatives [2]. The predicted boiling point of 496.8°C also positions this monomer favorably for thermal evaporation processing if required [3].

Precursor for Blue-Emitting OLED Host Materials Requiring Wide Band Gap Carbazole Cores

In the development of host materials for blue-emitting phosphorescent OLEDs, wide band gap carbazole derivatives are essential to prevent back-energy transfer from the high-energy blue emitter to the host. 3,6-Dibromo-9-heptyl-9H-carbazole, when elaborated via Suzuki coupling at the 3- and 6-positions, yields oligomers with HOMO-LUMO gaps of 2.09-2.73 eV [1], which is significantly wider than the 1.85-1.90 eV gaps typical of 2,7-linked carbazole systems [2]. The HOMO levels in the -5.13 to -5.18 eV range [3] align well with the work function of common anode materials (e.g., ITO), facilitating efficient hole injection. The N-heptyl chain further provides solubility for solution processing of the precursor monomer while retaining the thermal stability required for vacuum-deposited device fabrication [4].

Building Block for Carbazole-Containing Molecular Glasses with Controlled Glass Transition Temperature

The synthesis of hole-transporting molecular glasses for electrophotographic and OLED applications benefits from the use of 3,6-dibromo-9-heptyl-9H-carbazole as a pendant precursor. Research on 3,6-dibromocarbazolyl-containing molecular glasses demonstrates that the nature of linking fragments significantly influences glass transition temperature (Tg) and photosensitivity [1]. The N-heptyl substituent provides a balance between solubilizing power (enabling purification of the molecular glass via chromatography or sublimation) and thermal properties (avoiding excessive plasticization that would lower Tg below acceptable device operating temperatures). The bromine atoms at the 3- and 6-positions enable post-functionalization via nucleophilic opening of oxirane rings or cross-coupling reactions to tune the final material's ionization potential and charge transport characteristics [2].

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